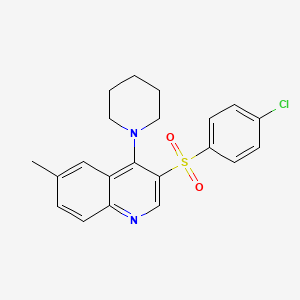

3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline

Description

3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring, a methyl group, and a sulfonyl group attached to a chlorophenyl moiety

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-15-5-10-19-18(13-15)21(24-11-3-2-4-12-24)20(14-23-19)27(25,26)17-8-6-16(22)7-9-17/h5-10,13-14H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYZZVDKGLVBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenation reactions using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

- 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol

- 5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives

Uniqueness

3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the sulfonyl group attached to a chlorophenyl moiety provides distinct chemical properties and biological activities that differentiate it from other similar compounds.

Biological Activity

3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C16H20ClN3O3S

- Molecular Weight : 401 g/mol

The presence of the piperidine moiety and the sulfonyl group contributes to its biological activity, making it a subject of various pharmacological studies.

1. Antibacterial Activity

Research has demonstrated that compounds similar to 3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline exhibit notable antibacterial properties. A study synthesized a series of compounds bearing the 4-chlorophenylsulfonyl group, which showed moderate to strong activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

| Pseudomonas aeruginosa | Weak to Moderate |

The compound's effectiveness against Salmonella typhi and Bacillus subtilis suggests potential applications in treating infections caused by these pathogens .

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown significant inhibition against acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea-related disorders respectively. The following table summarizes the IC50 values for selected derivatives:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound 7l | 2.14 ± 0.003 | AChE |

| Compound 7m | 0.63 ± 0.001 | AChE |

| Compound 7n | 1.00 ± 0.002 | Urease |

These results indicate that derivatives of this compound can serve as potent enzyme inhibitors, with implications for drug development in treating conditions like Alzheimer's disease and other cognitive disorders .

3. Pharmacological Implications

The pharmacological behavior of the sulfonyl group in this compound is linked to multiple therapeutic effects, including:

- Antibacterial Action : Effective against specific bacterial strains.

- Enzyme Inhibition : Potential for treating diseases through modulation of enzyme activity.

- Cancer Chemotherapy : The quinoline structure is known for anticancer properties.

- Hypoglycemic Activity : Possible applications in diabetes management.

Research indicates that compounds containing piperidine derivatives are associated with various therapeutic effects, including anesthetic activity and controlling plasma glucose levels .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound:

- Synthesis and Evaluation : A study conducted microwave-assisted synthesis of piperidinylquinoline derivatives, highlighting their potential as cholinesterase inhibitors .

- In Silico Studies : Molecular docking studies have elucidated interactions between these compounds and target proteins, providing insights into their mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.